1-(4-tert-butylbenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine
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Overview
Description
1-(4-tert-Butylbenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine is a synthetic organic compound characterized by its unique structural features It contains an azetidine ring, a trifluoroethoxy group, and a tert-butylbenzenesulfonyl moiety
Preparation Methods
The synthesis of 1-(4-tert-butylbenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.
Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced via nucleophilic substitution reactions using reagents like trifluoroethanol and a suitable leaving group.
Attachment of the tert-Butylbenzenesulfonyl Group: The final step involves the sulfonylation of the azetidine ring with 4-tert-butylbenzenesulfonyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and continuous flow reactors.
Chemical Reactions Analysis
1-(4-tert-Butylbenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control.
Scientific Research Applications
1-(4-tert-Butylbenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of novel materials with specific properties, such as enhanced thermal stability and chemical resistance.
Chemical Biology: The compound serves as a tool for studying biological processes and pathways, often used in labeling and imaging studies.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylbenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
1-(4-tert-Butylbenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine can be compared with similar compounds, such as:
1-(4-tert-Butylbenzenesulfonyl)azetidine: Lacks the trifluoroethoxy group, resulting in different chemical and biological properties.
3-(2,2,2-Trifluoroethoxy)azetidine:
1-(4-tert-Butylbenzenesulfonyl)-3-methoxyazetidine: Contains a methoxy group instead of a trifluoroethoxy group, leading to variations in its chemical behavior and interactions.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-3-(2,2,2-trifluoroethoxy)azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO3S/c1-14(2,3)11-4-6-13(7-5-11)23(20,21)19-8-12(9-19)22-10-15(16,17)18/h4-7,12H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZMEUFSGOZXCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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